molecular formula C16H18N2O4 B1315578 6-(tert-butoxycarbonyl)-3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylic acid CAS No. 107474-67-9

6-(tert-butoxycarbonyl)-3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylic acid

Cat. No. B1315578
Key on ui cas rn: 107474-67-9
M. Wt: 302.32 g/mol
InChI Key: LPYGXQLRFJTBFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08664407B2

Procedure details

A solution of 4 (16 mg, 0.015 mmol) and 5 (6.2 mg, 0.02 mmol) in DMF (2 mL) was treated with DIPEA (10 uL). The reaction mixture was stirred for 1 hr at 25° C. The final product was purified by Prep HPLC (SymmetrPrep C18, 7 μm, 19×150 mm column), eluted at 10 ml/min (0.01% TFA in water/acetonitrile) with a gradient: 10% acetonitrile in 5 min, 10% to 50% acetonitrile in 15 min, maintaining 50% acetonitrile in 5 min, 50% to 100% acetonitrile in 5 min, to obtain 6 (13 mg, 75%). MS: calcd for C51H55BrN10O9 (M+H) m/z 1031.33 found 1031.6.
Name
Quantity
16 mg
Type
reactant
Reaction Step One
Name
Quantity
6.2 mg
Type
reactant
Reaction Step One
Name
Quantity
10 μL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Yield
75%

Identifiers

REACTION_CXSMILES
C1C2=C3C(=CC=C2NC1)NC(C(OC)=O)=C3.[C:17]([O:21][C:22]([N:24]1[C:35]2[C:27](=[C:28]3[C:32](=[CH:33][CH:34]=2)[NH:31][C:30]([C:36]([O:38]C)=[O:37])=[CH:29]3)[CH2:26][CH2:25]1)=[O:23])([CH3:20])([CH3:19])[CH3:18].CCN(C(C)C)C(C)C>CN(C=O)C>[C:17]([O:21][C:22]([N:24]1[C:35]2[C:27](=[C:28]3[C:32](=[CH:33][CH:34]=2)[NH:31][C:30]([C:36]([OH:38])=[O:37])=[CH:29]3)[CH2:26][CH2:25]1)=[O:23])([CH3:20])([CH3:18])[CH3:19]

Inputs

Step One
Name
Quantity
16 mg
Type
reactant
Smiles
C1CNC=2C1=C1C=C(NC1=CC2)C(=O)OC
Name
Quantity
6.2 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC2=C3C=C(NC3=CC=C21)C(=O)OC
Name
Quantity
10 μL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 1 hr at 25° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The final product was purified by Prep HPLC (SymmetrPrep C18, 7 μm, 19×150 mm column)
WASH
Type
WASH
Details
eluted at 10 ml/min (0.01% TFA in water/acetonitrile) with a gradient
WAIT
Type
WAIT
Details
10% acetonitrile in 5 min
Duration
5 min
WAIT
Type
WAIT
Details
10% to 50% acetonitrile in 15 min
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
maintaining 50% acetonitrile in 5 min
Duration
5 min
WAIT
Type
WAIT
Details
50% to 100% acetonitrile in 5 min
Duration
5 min

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC2=C3C=C(NC3=CC=C21)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 13 mg
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 215%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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